molecular formula C17H21N3O3 B3009910 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-45-6

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

カタログ番号: B3009910
CAS番号: 1021210-45-6
分子量: 315.373
InChIキー: SSLXUKLUESGDQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021251-27-3) is a triazaspirocyclic compound characterized by a benzoyl group at the 8-position and a propyl chain at the 3-position. Its molecular formula is C23H25N3O3, with a molecular weight of 391.5 g/mol . The spirocyclic core and substituent diversity make it a candidate for pharmacological exploration, particularly in receptor modulation.

特性

IUPAC Name

8-benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLXUKLUESGDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may employ high-throughput techniques to optimize yield and purity, ensuring the compound meets the required specifications for research and development .

化学反応の分析

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

作用機序

The mechanism of action of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as the delta opioid receptor. The compound binds to the receptor, inducing a conformational change that activates downstream signaling pathways. This activation can lead to various physiological effects, including analgesia and modulation of neurotransmitter release . Molecular docking studies suggest that the benzoyl group plays a crucial role in the binding affinity and specificity of the compound .

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The triazaspiro[4.5]decane-2,4-dione scaffold allows extensive substitution, leading to diverse biological activities. Key comparisons include:

Substituent Effects on Lipophilicity and Solubility
  • 8-Benzoyl-3-propyl derivative : The benzoyl group introduces strong electron-withdrawing effects and increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • 8-(3-Ethoxypropyl)-6-methyl derivative : The ethoxypropyl group (C₅H₁₁O) and methyl substituent yield a lower molecular weight (283.37 g/mol) and higher polarity, favoring solubility in alcohol-water systems .

Pharmacological Activity

Antiplatelet Activity
  • Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) : Exhibits potent antiplatelet effects via 5-HT2A receptor antagonism (IC₅₀ = 27.3 μM against collagen-induced aggregation), outperforming sarpogrelate .
  • Target compound: The benzoyl group may enhance π-π interactions with 5-HT2A receptors, but its activity remains uncharacterized.
Anticancer Activity
  • TRI-BE : Inhibits migration and invasion in PC3 prostate cancer cells, likely through modulation of cytoskeletal dynamics or protease inhibition .
  • Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine): A structurally distinct spirocyclic compound with immunomodulatory and antitumor properties, highlighting the scaffold’s versatility .
CNS-Targeted Activity
  • Fluorinated benzisoxazole derivatives (e.g., 8-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl]-1-phenyl analogues) : Designed for psychoses and pain relief, leveraging fluorine’s electronegativity for blood-brain barrier penetration . The target compound’s benzoyl group lacks this capability, limiting CNS applications.

Comparative Data Table

Compound Name (CAS/Identifier) Substituents Molecular Weight Key Biological Activity Notable Properties References
8-Benzoyl-3-propyl derivative (1021251-27-3) 8-benzoyl, 3-propyl 391.5 Hypothesized 5-HT2A antagonism High lipophilicity, unconfirmed activity
TRI-BE (NSC 167706) 8-benzyl 259.31 Anticancer (migration inhibition) 95% purity, moderate solubility
Compound 13 8-phenyl, 3-(4-phenylpiperazinyl) 505.6* Antiplatelet (IC₅₀ = 27.3 μM) Optimized receptor affinity
8-(3-Ethoxypropyl)-6-methyl derivative 8-ethoxypropyl, 6-methyl 283.37 Undisclosed Alcohol-soluble, IR-documented
Atiprimod N-N-diethyl, 8,8-dipropyl 387.6 Immunomodulatory Clinical-stage candidate

*Estimated based on molecular formula.

生物活性

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a unique compound belonging to the spirohydantoin class, characterized by its spirocyclic structure that includes a hydantoin moiety fused to a triazaspirodecane ring system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to programmed cell death pathways.

The biological activity of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily attributed to its interaction with specific protein kinases involved in necroptosis, a form of programmed cell death. The key targets include:

  • Receptor-interacting protein kinase 1 (RIPK1)
  • RIPK3
  • Mixed lineage kinase domain-like protein (MLKL)

The compound inhibits these proteins, effectively blocking the necroptosis signaling pathway. This inhibition can prevent cell death under certain pathological conditions, suggesting potential therapeutic applications in diseases where necroptosis plays a critical role.

Biological Activities

Research indicates that 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits several biological activities:

  • Anti-apoptotic Effects : By inhibiting RIPK1 and RIPK3, the compound can protect cells from necroptosis induced by various stressors.
  • Potential Analgesic Properties : Its role as a delta opioid receptor-selective agonist suggests potential applications in pain management.

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

  • Study on Necroptosis Inhibition :
    • Objective : To evaluate the effectiveness of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in inhibiting necroptosis.
    • Methodology : In vitro experiments using cell lines subjected to necroptotic stimuli.
    • Findings : The compound significantly reduced cell death rates compared to control groups.
  • Receptor Interaction Studies :
    • Objective : To assess the binding affinity of the compound to delta opioid receptors.
    • Methodology : Radiolabeled ligand binding assays.
    • Findings : Demonstrated selective binding with a notable affinity for delta opioid receptors, indicating potential for analgesic applications.

Comparison with Similar Compounds

To better understand its unique properties, 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneSimilar spirocyclic coreKnown for anti-inflammatory properties
1,3,8-Triazaspiro[4.5]decane derivativesShares hydantoin moietyEffective as prolyl hydroxylase inhibitors

These comparisons highlight how variations in substituent groups can influence biological activity and receptor selectivity.

Q & A

What are the established synthetic routes for 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous spiro compounds are synthesized via condensation of substituted amines with carbonyl-containing precursors under reflux conditions in dichloromethane or acetic acid, followed by purification via column chromatography . Key factors affecting yield include:

  • Catalyst selection : Triethylamine is often used to neutralize byproducts and drive reactions to completion .
  • Temperature control : Prolonged reflux (~12–16 hours) improves cyclization efficiency .
  • Purification : Silica gel chromatography with eluents like dichloromethane/methanol (9:1) ensures high purity (>95%) .

What spectroscopic techniques are most reliable for structural elucidation of this spiro compound, and how are data contradictions resolved?

Basic Research Question
Standard characterization methods include:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and benzoyl group absorption bands, though benzylic C-H stretching may shift due to electron-withdrawing substituents .
  • NMR : 1^1H and 13^13C NMR resolve spiro ring conformations and substituent positions. For example, methyl groups on nitrogen appear at δ 2.62 ppm in 1^1H NMR .
  • Elemental analysis : Validates molecular formula accuracy (e.g., C, H, N within 0.5% of theoretical values) .
    Advanced Consideration : Contradictions in spectral data (e.g., unexpected shifts) are addressed by cross-validating with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

How can computational modeling predict the bioactivity of this compound against neurological targets?

Advanced Research Question
Docking studies and molecular dynamics simulations are used to assess interactions with targets like 5-HT receptors or enzymes implicated in Alzheimer’s disease. Key steps include:

  • Target selection : Prioritize proteins with structural homology to known spiro compound targets (e.g., NMDA receptors) .
  • Force field optimization : AMBER or CHARMM parameters refine binding energy calculations for the benzoyl and propyl groups .
  • Validation : Compare predicted binding affinities with in vitro assays (e.g., radioligand displacement) to refine models .

What strategies optimize reaction conditions to mitigate byproduct formation during spiro ring closure?

Advanced Research Question
Byproducts like incomplete cyclization products arise from steric hindrance or competing reactions. Mitigation strategies include:

  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactive intermediates .
  • Stepwise temperature gradients : Slow heating (e.g., 50°C to 80°C) reduces kinetic byproducts .
  • Catalytic additives : Lewis acids like ZnCl₂ accelerate intramolecular cyclization .

How do structural modifications (e.g., substituent variations) impact pharmacological efficacy in preclinical models?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that:

  • Benzoyl group substitution : Electron-withdrawing groups (e.g., -CF₃) enhance blood-brain barrier permeability but may reduce metabolic stability .
  • Propyl chain length : Longer alkyl chains (e.g., butyl) increase lipophilicity but risk off-target binding .
  • Spiro ring rigidity : Fluorination at strategic positions improves target selectivity in neurological assays .

What experimental designs reconcile discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question
Discrepancies often stem from bioavailability or metabolite interference. Solutions include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .
  • Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive derivatives .
  • Dose-response refinement : Adjust dosing regimens in animal models to mirror in vitro IC₅₀ values .

What are the best practices for ensuring reproducibility in spiro compound synthesis across laboratories?

Basic Research Question
Critical protocols include:

  • Standardized reagent sourcing : Use anhydrous solvents and ≥98% purity starting materials .
  • Detailed reaction logs : Document exact timings, temperature fluctuations, and stirring rates .
  • Inter-lab validation : Share characterized samples (e.g., NMR spectra) for cross-verification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。